Buflomedil impurity (o-desmethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buflomedil impurity (o-desmethyl) is a derivative of Buflomedil, a vasoactive drug used to treat peripheral vascular diseases such as Raynaud’s phenomenon and intermittent claudication. This impurity is significant in pharmaceutical analysis as it aids in the identification and characterization of Buflomedil’s metabolites, facilitating comprehensive drug development and therapeutic efficacy assessment.
Preparation Methods
The synthesis of Buflomedil impurity (o-desmethyl) involves several steps. One common synthetic route includes the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent . This reaction is an example of the Hoesch reaction, which is a type of acylation reaction.
Industrial production methods for Buflomedil impurity (o-desmethyl) typically involve custom synthesis and purification processes to ensure high purity levels, often exceeding 95%. These methods are crucial for producing pharmaceutical-grade compounds for research and therapeutic use.
Chemical Reactions Analysis
Buflomedil impurity (o-desmethyl) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Buflomedil impurity (o-desmethyl) has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It aids in the understanding of metabolic pathways and the identification of drug metabolites.
Medicine: It is used in the development and testing of new pharmaceutical formulations.
Industry: It is utilized in quality control and the standardization of pharmaceutical products
Mechanism of Action
The mechanism of action of Buflomedil impurity (o-desmethyl) involves its interaction with various molecular targets and pathways. Buflomedil itself acts as a vasodilator by inhibiting calcium channels and increasing cyclic adenosine monophosphate levels, leading to the relaxation of vascular smooth muscles . The impurity likely shares similar pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Buflomedil impurity (o-desmethyl) can be compared with other similar compounds, such as:
Desmethyl Buflomedil Hydrochloride: Another impurity of Buflomedil with similar structural features.
1,3,5-Trimethoxybenzene: A precursor in the synthesis of Buflomedil and its impurities.
4-(1-Pyrrolidino)butyronitrile: Another intermediate in the synthesis of Buflomedil
Buflomedil impurity (o-desmethyl) is unique due to its specific structural modifications, which influence its pharmacological and chemical properties.
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-20-12-10-14(19)16(15(11-12)21-2)13(18)6-5-9-17-7-3-4-8-17;/h10-11,19H,3-9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUKXZJPJKYJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.